molecular formula C7H4ClF3O B1402274 4-Chloro-2-(difluoromethoxy)-1-fluorobenzene CAS No. 1404194-55-3

4-Chloro-2-(difluoromethoxy)-1-fluorobenzene

Cat. No. B1402274
CAS RN: 1404194-55-3
M. Wt: 196.55 g/mol
InChI Key: PUFIYSDYTPNMHE-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, also known as 4-CFMFB, is a chlorinated aromatic compound that has a wide range of applications in the scientific research and laboratory fields. It is an important reagent in organic synthesis and has been used extensively in the development of new pharmaceuticals and other compounds. 4-CFMFB has also been used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new treatments for various diseases.

Scientific Research Applications

Synthesis and Reactivity

4-Chloro-2-(difluoromethoxy)-1-fluorobenzene is involved in various synthesis and reactivity studies. For instance, it is used in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes from phenols and thiophenols using fluoroform as a difluorocarbene source. This process is performed at moderate temperatures and atmospheric pressure, yielding moderate to good yields of the respective products (Thomoson & Dolbier, 2013).

Organometallic Chemistry

Fluorinated benzenes, including 4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, are recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers and suitable for use as non-coordinating solvents or readily displaced ligands in catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Spectroscopy and Structural Analysis

The compound is also a subject of spectroscopic and structural analysis. For example, studies on related fluorobenzene derivatives, such as 2-chloro-1,3-dibromo-5-fluorobenzene, have been conducted to understand their vibrational properties and molecular structure using techniques like FTIR and Raman spectroscopy (Ilango et al., 2008).

Environmental Biodegradation

Research into the biodegradation of difluorobenzenes, which are structurally similar to 4-Chloro-2-(difluoromethoxy)-1-fluorobenzene, highlights their potential environmental impact. Certain microbial strains, such as Labrys portucalensis, have been identified for their capability to degrade these compounds, offering insights into natural degradation pathways and potential environmental remediation strategies (Moreira et al., 2009).

Green Chemistry

The compound is also relevant in the context of green chemistry. Research efforts are directed towards developing more sustainable and environmentally friendly fluorination techniques, such as direct electrophilic fluorination in water or under solvent-free conditions, to produce fluorinated organic compounds with reduced environmental impact (Stavber & Stavber, 2010).

properties

IUPAC Name

4-chloro-2-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFIYSDYTPNMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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